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Compound of Interest

Compound Name: 7-Pentyl-2H-chromen-5-OL

CAS No.: 61975-73-3

Cat. No.: B11888987

Get Quote

Executive Summary: The Isobaric Challenge
Pentyl-chromenols, typified by Cannabichromene (CBC), present a unique analytical challenge

in mass spectrometry. They share the molecular formula C₂₁H₃₀O₂ (MW 314.46 Da) with the

major psychoactive cannabinoids (

-THC) and non-psychoactive isomers (CBD).

While

-THC is easily distinguished by its base peak at m/z 299, CBC and CBD are spectrometrically
similar, both exhibiting a base peak at m/z 231.[1] This guide delineates the specific
fragmentation mechanisms and ion ratios required to definitively identify pentyl-chromenols,
preventing false positives in forensic and clinical workflows.

Mechanistic Fragmentation Analysis
To accurately interpret spectra, one must understand the causality behind ion formation. The

fragmentation of pentyl-chromenols under Electron Ionization (EI, 70 eV) is driven by the

stability of the benzopyran (chromene) core.
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The Chromenyl Ion Pathway (CBC Specific)
Unlike THC, which fragments via the loss of a methyl group to form a stable tricyclic cation (m/z

299), CBC undergoes a rapid cleavage of the C2-side chain or a Retro-Diels-Alder (RDA)

reaction.

Primary Cleavage (m/z 231): The molecular ion (

314) loses the C5-side chain (pentyl group) and elements of the terpene moiety. In CBC, this
forms the stable chromenyl cation at m/z 231. This is the base peak (100% abundance).

Diagnostic Cleavage (m/z 174): A secondary fragmentation pathway unique to the chromene

ring structure involves an RDA-type cleavage, yielding a diagnostic ion at m/z 174. This ion

is often absent or of negligible abundance in CBD spectra.

Isomerization Artifacts: CBC is heat-labile and can cyclize to Cannabicyclol (CBL) in the GC

inlet. CBL also exhibits a base peak at m/z 231, making chromatographic separation

(Retention Time) critical.

Comparative Fragmentation Logic
-THC:

314

Loss of

m/z 299 (Base).

CBD:

314

RDA cleavage of limonene ring

m/z 231 (Base).

CBC:

314
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Benzopyrylium formation

m/z 231 (Base) + m/z 174 (Diagnostic).

Visualization: Fragmentation Pathways
The following diagram illustrates the distinct fragmentation pathways that allow differentiation of

the pentyl-chromenol core from its isomers.
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Figure 1: Divergent fragmentation pathways for C21H30O2 isomers. Note the unique

secondary fragmentation of CBC to m/z 174.

Comparative Data Analysis
The table below summarizes the key mass spectral features. Data is synthesized from

standard EI-MS (70 eV) libraries.
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Compound Class

Molecular
Ion (

)

Base Peak
(100%)

Diagnostic
Ions
(Relative
Abundance)

Key
Differentiat
or

CBC
Pentyl-

Chromenol
m/z 314 m/z 231

174 (10-

20%), 246

(10%), 258

Presence of

m/z 174; High

231/314 ratio

CBD Cannabinoid m/z 314 m/z 231

246 (15-

20%), 193,

121

m/z 246 often

> m/z 174;

RT

Separation

-THC Cannabinoid m/z 314 m/z 299 271, 243, 258

Base peak is

m/z 299 (not

231)

CBL
Cyclized

Chromenol
m/z 314 m/z 231 299, 271, 258

Spectrum

nearly

identical to

CBC; Must

use RT

Experimental Protocol: Validated Differentiation
Workflow
This protocol ensures the integrity of the data by minimizing thermal degradation (CBC

CBL) and maximizing spectral resolution.

Sample Preparation (Derivatization)
While native analysis is possible, silylation is recommended to improve peak shape and

prevent thermal cyclization of CBC.

Aliquot: Transfer 50 µL of extract (1 mg/mL in Methanol) to a GC vial.

Evaporate: Dry under
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stream.

Derivatize: Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

Incubate: 30 minutes at 60°C.

Result: CBC-TMS (

386). The base peak shifts, but the chromatographic stability is significantly enhanced.

GC-MS Instrument Parameters
System: Agilent 7890/5977 (or equivalent).

Column: DB-5ms UI (30m x 0.25mm x 0.25µm). Rationale: Low bleed, high polarity

selectivity for isomers.

Inlet: Splitless, 250°C. Warning: Temperatures >280°C increase CBC degradation.

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

Oven Program:

Initial: 100°C (Hold 1 min).

Ramp 1: 25°C/min to 200°C.

Ramp 2: 5°C/min to 300°C (Hold 5 min).

Rationale: Slow ramp between 200-300°C is critical to separate CBC from CBD and CBL.

MS Source: EI (70 eV), 230°C. Scan range 40-500 amu.

Self-Validating Decision Logic
Use this logic flow to confirm identity during data processing.
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Figure 2: Analytical decision matrix for differentiating isobaric cannabinoids (MW 314).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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